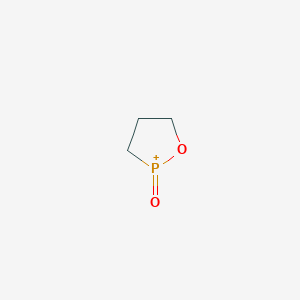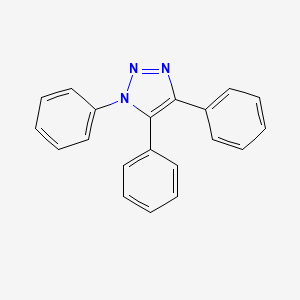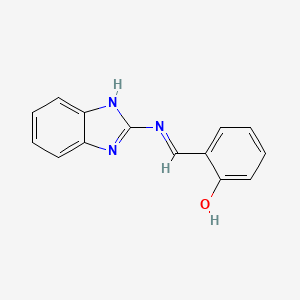
2-((e)-(1h-Benzoimidazol-2-ylimino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group through an iminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol typically involves the condensation of 2-aminobenzimidazole with salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid, which promotes the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of benzimidazole-2-ylmethylphenol.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]benzene
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]naphthol
Uniqueness
Compared to similar compounds, 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H11N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-9,18H,(H,16,17)/b15-9+ |
InChI Key |
FRQQCSRPTGTJHF-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
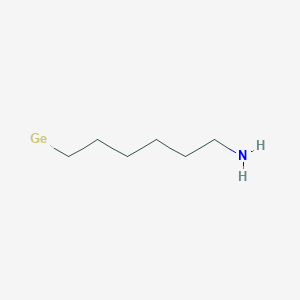
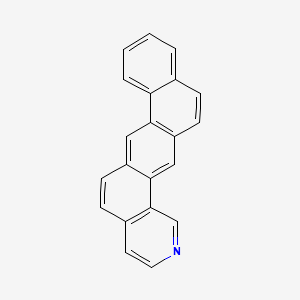
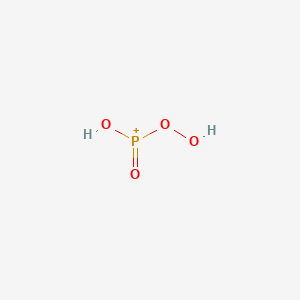
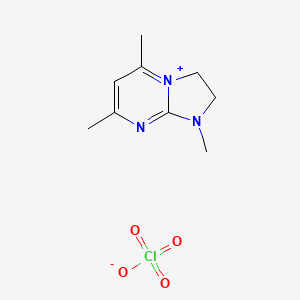
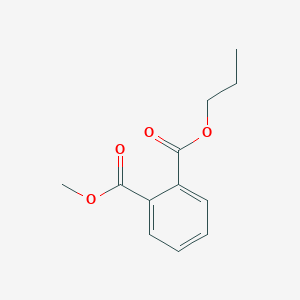
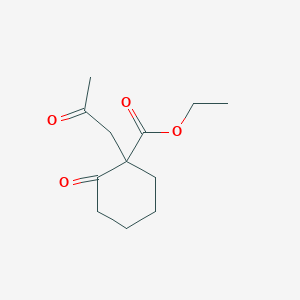
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)
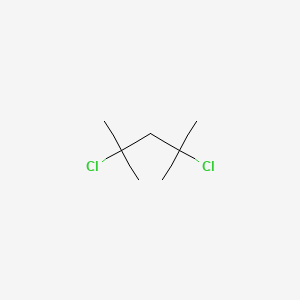
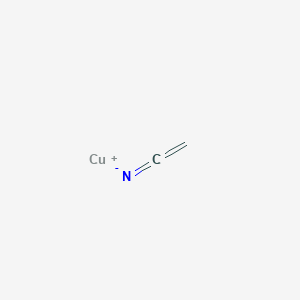
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
